2,2-Dicyclohexylpropane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexylpropan-2-ylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXLOQVMDTWRSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCCC1)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203449 | |
| Record name | 2,2-Dicyclohexylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 15.6 deg C; [ChemIDplus] | |
| Record name | 2,2-Dicyclohexylpropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
54934-90-6 | |
| Record name | 2,2-Dicyclohexylpropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054934906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dicyclohexylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Pathways for 2,2 Dicyclohexylpropane
Alkylation Reactions for 2,2-Dicyclohexylpropane Synthesis
Alkylation reactions represent a foundational approach to constructing the carbon skeleton of this compound by forming new carbon-carbon bonds.
Acid-catalyzed alkylation involves the reaction of a cyclohexane (B81311) source with an alkylating agent in the presence of an acid catalyst. In this context, an acid catalyst, such as a Brønsted or Lewis acid, facilitates the generation of a carbocation electrophile. mt.comunive.it For the synthesis of this compound, this could conceptually involve the reaction of two equivalents of a cyclohexane derivative with a three-carbon propane (B168953) source. The acid catalyst activates the propane source to form an electrophilic species that subsequently reacts with the cyclohexane rings. unive.it The efficiency of such reactions is influenced by factors like catalyst strength, reaction temperature, and the steric hindrance of the reactants. unive.it
The Friedel-Crafts reaction is a classic method for the alkylation of aromatic rings, proceeding via electrophilic aromatic substitution catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). mt.comwikipedia.org While this compound is an aliphatic, saturated molecule, an analogous Friedel-Crafts strategy can be employed as a multi-step process.
This approach would typically involve:
A standard Friedel-Crafts alkylation of benzene (B151609) with a derivative of propane to form 2,2-diphenylpropane (B1583060).
A subsequent, complete catalytic hydrogenation of the two aromatic rings of the 2,2-diphenylpropane intermediate to yield the final saturated product, this compound.
This method leverages the well-established reliability of Friedel-Crafts chemistry to build the core C15 framework, followed by a saturation step to achieve the desired cycloalkane structure. Lewis acids like AlCl₃ or BF₃·OEt₂ are commonly used to facilitate the initial coupling.
Catalytic Hydrogenation and Hydrodeoxygenation (HDO) Strategies
A significant focus of modern synthetic efforts, particularly those aligned with green chemistry and a circular economy, involves the upgrading of existing oxygenated chemicals and waste polymers through catalytic hydrogenation and hydrodeoxygenation (HDO).
A well-documented route to this compound begins with Bisphenol A (BPA), or 2,2-bis(4-hydroxyphenyl)propane. This process involves two main stages:
Catalytic Hydrogenation : The aromatic rings of BPA are first saturated in a hydrogenation reaction to produce 2,2-bis(4-hydroxycyclohexyl)propane, also known as hydrogenated bisphenol A (HBPA). google.com This reaction is typically performed under elevated hydrogen pressure and temperature using heterogeneous catalysts. Ruthenium-based catalysts are effective for this transformation. google.com Other systems employ double-metallic catalysts containing noble metals such as palladium and rhodium on a support. google.com
Hydrodeoxygenation (HDO) : The resulting HBPA intermediate then undergoes hydrodeoxygenation, where the two hydroxyl (-OH) groups are removed and replaced with hydrogen atoms to yield this compound. This step completes the conversion from an oxygenated precursor to a pure hydrocarbon.
A more direct and sustainable strategy involves the chemical recycling of polycarbonate (PC) plastic waste. Since PC is a polymer derived from BPA, it serves as a viable feedstock for producing this compound, effectively upcycling plastic waste into a valuable chemical. researchgate.netacs.org This approach is a key example of converting waste streams into high-density fuels.
Significant research has been directed toward developing single-step, or one-pot, processes to convert polycarbonate directly into this compound. These methods combine the depolymerization of the plastic, hydrogenation of the aromatic rings, and hydrodeoxygenation of the oxygen functional groups into a single catalytic process. rsc.org This approach is more efficient as it avoids the energy-intensive separation of intermediates. researchgate.net Several bifunctional catalyst systems have been developed that exhibit high activity and selectivity for this transformation.
These systems typically require a metal site for hydrogenation and an acid site for dehydration and other cleavage reactions. uniri.hr The balance between metal and acid functions is crucial for optimizing the product yield and minimizing side reactions like C-C bond cracking. uniri.hr
| Catalyst System | Substrate | Conditions | Yield of this compound | Source |
| Rh/C + H-USY Zeolite | Pure PC Pellets | 473 K (200 °C), 3.5 MPa H₂, 12 h | 94.9% | rsc.org |
| Rh/C + H-USY Zeolite | Chopped DVD Disk | 473 K (200 °C), 3.5 MPa H₂, 12 h | 86.9% | rsc.org |
| Pd/C + La(OTf)₃ | Pure PC Powder | 140 °C, 6 MPa H₂, in Acetic Acid | 95% | acs.org |
| Pd/C + La(OTf)₃ | Chopped DVDs | 140 °C, 6 MPa H₂, in Acetic Acid | 98% | acs.org |
| Ni/HZSM-5 | PC Plastic Waste | 190 °C, 4 MPa H₂ | 81.2% | uniri.hr |
Direct Hydrodeoxygenation of Polycarbonate Waste
Multi-Step Methanolysis and Hydrogenation/HDO Sequences
A prominent route to this compound from polycarbonate waste involves a two-step process: methanolysis followed by hydrogenation/hydrodeoxygenation.
The initial step, methanolysis, serves to depolymerize the polycarbonate structure. This process is typically catalyzed by an alkali catalyst, such as sodium hydroxide (B78521) (NaOH), in a suitable solvent. The mechanism involves the nucleophilic attack of the methoxide (B1231860) ion on the carbonyl carbon of the carbonate linkage in the polycarbonate chain. This attack leads to the cleavage of the ester bond, breaking down the polymer into smaller oligomers and eventually yielding bisphenol A (BPA) and dimethyl carbonate (DMC) as the primary products. The reaction proceeds through the formation of a hydrogen bond between the catalyst (or a co-catalyst like urea) and methanol, which enhances the nucleophilicity of the methanol's oxygen atom, facilitating its attack on the ester group of the polycarbonate. nih.gov This depolymerization can be represented by a consecutive reaction model where the polycarbonate is first broken down into oligomers, which are then further converted into the monomeric products. researchgate.net
Following the recovery of bisphenol A, the subsequent step involves the hydrogenation of its aromatic rings and the hydrodeoxygenation of the hydroxyl groups to yield this compound. This transformation is carried out using various heterogeneous catalysts under hydrogen pressure. The hydrogenation of the aromatic rings of BPA to form 2,2-bis(4-hydroxycyclohexyl)propane is a critical intermediate step. The final hydrodeoxygenation step then removes the hydroxyl groups to afford the target this compound. The efficiency and selectivity of this multi-step process are highly dependent on the choice of catalyst and reaction conditions in the subsequent hydrogenation/HDO stage.
Design and Development of Heterogeneous Catalysts for this compound Formation
The development of robust and efficient heterogeneous catalysts is crucial for the economically viable production of this compound. Research has focused on various metal-supported catalysts that can effectively facilitate the necessary hydrogenation and hydrodeoxygenation reactions.
Ru-Based Catalysts on Supports
Supports such as alumina, silica, and zeolites have been investigated. For instance, a polypyridyl ruthenium(II) complex supported on cation-exchange resins like Dowex-50W and Chelex-100 has been shown to be an effective and recyclable catalyst for the oxidative degradation of bisphenol A, indicating the potential of supported ruthenium complexes in transformations of BPA. rsc.org In the context of hydrogenation, Ru supported on acidic materials like H-Beta zeolite has been found to be active for the hydrodeoxygenation of lignin-derived phenolic compounds, which share structural similarities with bisphenol A. nankai.edu.cn The acidic support plays a crucial role in facilitating the dehydration of intermediate cyclohexanol (B46403) species, thereby promoting the formation of the desired cycloalkane.
The table below summarizes the performance of various Ru-based catalysts in related hydrogenation/hydrodeoxygenation reactions.
| Catalyst | Support | Substrate | Temperature (°C) | Pressure (bar) | Key Findings |
| Ru | H-Beta | Diphenyl ether | 100-140 | - | Active for hydrodeoxygenation, with catalyst constitution affecting product selectivity. nankai.edu.cn |
| Ru | AlOOH–SiO2 | Benzene | - | - | Support acidity influences both activity and selectivity in hydrogenation. rsc.org |
| Ru | MCM-41/HNT | Benzene | 80 | 30 | High specific activity and stability in benzene hydrogenation to cyclohexane. mdpi.com |
Pd/C and Lanthanide Triflate Catalyst Systems
Palladium on carbon (Pd/C) is a widely used hydrogenation catalyst. In the context of producing dicyclohexylpropane precursors, Pd/C has been studied for the selective hydrogenation of biphenol to bicyclohexyl-4,4'-diol. researchgate.net The efficiency of Pd/C catalysts can be significantly influenced by preparation methods and the presence of promoters. For instance, the addition of sodium (Na) as a promoter can alter the catalytic activity and the reaction pathway. koreascience.kr
Lanthanide triflates, such as Lanthanum(III) triflate (La(OTf)3), have emerged as effective Lewis acid co-catalysts in conjunction with Pd/C for the hydrodeoxygenation of polycarbonate. A combined catalytic system of Pd/C and La(OTf)3 has been shown to effectively convert polycarbonate powder, pellets, and even DVD pieces into C15 bicycloalkanes with yields up to 98% in acetic acid at 140°C. researchgate.net The homogeneous lanthanide triflate is believed to facilitate the C-O bond cleavage more efficiently than solid acid zeolites at lower temperatures. researchgate.net The proposed mechanism in this system involves the hydrogenation of the aromatic rings in the polycarbonate followed by a transesterification reaction with the acetic acid solvent. researchgate.net
Below is a table detailing the performance of Pd/C catalyst systems in relevant hydrogenation reactions.
| Catalyst System | Substrate | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |
| Pd/C (IW) | Biphenol | - | 165 | 8 | 27.0 (BHD) |
| Pd/C (PD) | Biphenol | - | 165 | 8 | 36.7 (BHD) |
| Pd/C (Commercial) | Biphenol | - | 165 | 8 | 4.9 (BHD) |
| Pd/C + La(OTf)3 | Polycarbonate | Acetic Acid | 140 | - | up to 98 (C15 bicycloalkane) |
*IW: Incipient Wetness method; PD: Precipitation and Deposition method; BHD: Bicyclohexyl-4,4'-diol. Data for biphenol hydrogenation from a study on catalyst preparation effects. koreascience.kr Data for polycarbonate conversion from a study on direct HDO. researchgate.net
Rh/C and Zeolite-Based Catalysts
The combination of rhodium on carbon (Rh/C) with a zeolite, particularly H-USY (dealuminated Y zeolite), has proven to be a highly effective bifunctional catalyst system for the one-pot aqueous phase hydrodeoxygenation (APHDO) of polycarbonate directly to this compound. nih.govmdpi.com This system leverages the hydrogenation capability of rhodium and the acidic properties of the zeolite to achieve high yields of the desired product.
In this one-step process, a remarkable yield of 94.9% of this compound was achieved from pure polycarbonate pellets at 200°C and 3.5 MPa of H2 pressure over a 12-hour period. mdpi.com The catalyst system also demonstrated good stability and reusability over multiple cycles. mdpi.com When applied to real-world polycarbonate waste, such as a chopped DVD disk, a high yield of 86.9% was still obtained under the same conditions. mdpi.com The zeolite framework is thought to play a role in steering the reaction pathway of intermediates confined within its pores, leading to high selectivity. nih.gov
The following table presents the performance of Rh/C and zeolite-based catalyst systems in the conversion of polycarbonate.
| Catalyst System | Substrate | Solvent | Temperature (°C) | H2 Pressure (MPa) | Yield of this compound (%) |
| Rh/C + H-USY | Pure Polycarbonate Pellets | Water | 200 | 3.5 | 94.9 |
| Rh/C + H-USY | Chopped DVD Disk | Water | 200 | 3.5 | 86.9 |
*Data from a study on the direct synthesis of a jet fuel range dicycloalkane. mdpi.com
Ni/HZSM-5 Catalyst Systems
Nickel-based catalysts, particularly when supported on acidic zeolites like HZSM-5, are a cost-effective alternative for hydrodeoxygenation reactions. The bifunctional nature of Ni/HZSM-5, combining the hydrogenating properties of nickel with the acidic sites of the zeolite, makes it effective for the conversion of oxygenated compounds to hydrocarbons.
Ni/HZSM-5 catalysts have been successfully applied to the hydrodeoxygenation of polycarbonate plastic wastes to produce cycloalkanes suitable for sustainable aviation fuels. scilit.com The acidic sites of the HZSM-5 support are crucial for promoting dehydration and isomerization reactions, while the nickel sites facilitate hydrogenation. The performance of these catalysts can be influenced by factors such as the Si/Al ratio of the zeolite, which affects its acidity, and the dispersion of the nickel particles. Studies on related model compounds like phenol (B47542) and catechol have shown that Ni/HZSM-5 can achieve high conversion and selectivity towards cyclohexane under aqueous-phase conditions. scilit.com
Homogeneous Catalyst Systems in Dicyclohexylpropane Synthesis
While heterogeneous catalysts are often favored for their ease of separation and recycling, homogeneous catalysts can offer high activity and selectivity under milder reaction conditions. In the context of this compound synthesis, homogeneous catalysts, particularly those based on rhodium and iridium, have been explored for the hydrogenation of the precursor, bisphenol A.
Homogeneous rhodium catalysts, such as those derived from rhodium(I) complexes, are known to be efficient for the hydrogenation of aromatic rings. tcichemicals.comtcichemicals.com For instance, Cyclic(Amino)(Alkyl)Carbene (CAAC)-rhodium complexes have demonstrated high efficiency and selectivity in the cis-selective hydrogenation of various aromatic compounds, including phenols. tcichemicals.com These catalysts can operate under relatively mild conditions and tolerate various functional groups.
Iridium complexes have also been investigated as homogeneous hydrogenation catalysts. rsc.orgrsc.org Iridium(I)-NHC-phosphine catalysts, for example, have shown high activity in various hydrogenation reactions. sigmaaldrich.com While specific studies on the direct application of these homogeneous catalysts for the complete hydrogenation and deoxygenation of bisphenol A to this compound are less common, their proven efficacy in related transformations suggests their potential in this synthetic route. The primary challenge with homogeneous systems remains the separation of the catalyst from the product mixture, which is an active area of research, including the development of recyclable polymer-supported homogeneous catalysts. rsc.org
Mechanistic Investigations of this compound Formation Pathways
The formation of this compound via alkylation typically proceeds through a Friedel-Crafts-type reaction mechanism. This electrophilic substitution reaction involves the reaction of an alkylating agent with an aromatic or aliphatic ring in the presence of a Lewis acid catalyst. mt.combyjus.com In the context of this compound synthesis from cyclohexane, an isopropyl group is introduced to bridge two cyclohexane rings.
The reaction is initiated by the generation of an electrophilic carbocation from an isopropyl source, such as isopropyl chloride or isopropanol (B130326), facilitated by a Lewis acid catalyst like aluminum chloride (AlCl₃). byjus.com The mechanism unfolds in the following steps:
Formation of the Electrophile: The Lewis acid catalyst abstracts a halide ion from the alkyl halide (or facilitates dehydration of the alcohol), generating a highly reactive isopropyl carbocation ((CH₃)₂CH⁺). byjus.compw.live
Electrophilic Attack: The electron-rich cyclohexane ring acts as a nucleophile, attacking the isopropyl carbocation. This results in the formation of a new carbon-carbon bond and a cyclohexyl cation intermediate.
Deprotonation: A base, often in the form of the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the cyclohexyl cation, restoring the stability of the cyclohexane ring and regenerating the Lewis acid catalyst. byjus.com
Second Alkylation: The resulting isopropylcyclohexane (B1216832) can then undergo a second Friedel-Crafts alkylation with another molecule of cyclohexane to form the final this compound product.
It is important to note that carbocation rearrangements can occur, potentially leading to the formation of isomeric products. pw.live The stability of the tertiary carbocation formed from the isopropyl group, however, generally favors the desired product.
An alternative and increasingly important route to this compound is the hydrodeoxygenation (HDO) of bisphenol A (BPA). This process involves the removal of oxygen atoms from the BPA molecule through the cleavage of carbon-oxygen (C-O) bonds, followed by the hydrogenation of the aromatic rings. This method is of particular interest as it can utilize waste polycarbonate plastics as a feedstock. The mechanism of HDO is complex and typically requires a bifunctional catalyst system, often comprising a noble metal (for hydrogenation) and an acidic support (for dehydration/C-O bond cleavage).
Hydrogenation of Aromatic Rings: The initial step involves the saturation of the two phenyl rings of bisphenol A to form 2,2-bis(4-hydroxycyclohexyl)propane. This hydrogenation is typically catalyzed by noble metals such as rhodium (Rh), palladium (Pd), or ruthenium (Ru). nih.govmdpi.com The choice of catalyst can influence the stereochemistry of the resulting cyclohexanol rings.
Hydrodeoxygenation of Hydroxyl Groups: The subsequent and more challenging step is the cleavage of the C-O bonds of the hydroxyl groups. This can proceed through several proposed mechanistic pathways on metal and acidic sites of the catalyst:
Direct Hydrogenolysis: The C-O bond is directly cleaved by hydrogen on the metal surface.
Dehydration-Hydrogenation: The hydroxyl group is first eliminated as a water molecule, a step often catalyzed by acid sites on the support, to form a cyclohexene (B86901) intermediate. This intermediate is then rapidly hydrogenated on the metal sites to the corresponding cyclohexane ring.
Bimetallic catalysts, such as those containing Fe, Mo, Ru, or Ni, have been investigated for their ability to facilitate C-O bond cleavage. rsc.org The oxophilic nature of one metal can promote the adsorption and activation of the C-O bond, while the other metal facilitates hydrogenation. For instance, in the hydrodeoxygenation of phenol, a model compound, it has been shown that some catalysts favor direct deoxygenation, while others promote ring hydrogenation first. rsc.org
The hydrogenation of the two aromatic rings of bisphenol A to form 2,2-bis(4-hydroxycyclohexyl)propane, an intermediate in the synthesis of this compound, can result in the formation of different stereoisomers (cis,cis; cis,trans; trans,trans). The control of this diastereoselectivity is a critical aspect of the synthesis.
Research has shown that the choice of catalyst plays a pivotal role in determining the stereochemical outcome. For example, a heterogeneous palladium catalyst has been reported to favor the formation of the trans-configured cyclohexanols in the hydrogenation of phenol derivatives, including bisphenol A. nih.gov In contrast, rhodium-based catalysts tend to favor the formation of the cis-isomers. nih.gov The diastereoselectivity is influenced by the interaction of the substrate with the catalyst surface. The steric hindrance and potential electronic interactions between the substituent groups on the aromatic ring and the catalyst surface dictate the preferred orientation of adsorption and subsequent hydrogen addition. nih.gov
Functional groups on the substrate can direct the stereochemical course of the hydrogenation. For instance, hydroxyl groups can exhibit a certain level of attraction (haptophilicity) to the catalyst surface, influencing the facial selectivity of hydrogen delivery. nih.gov By carefully selecting the catalyst and reaction conditions, it is possible to enrich the product mixture in a desired diastereomer.
Optimization of Reaction Parameters in this compound Synthesis
The efficient synthesis of this compound, whether through alkylation or hydrodeoxygenation, is highly dependent on the optimization of various reaction parameters. These parameters influence the reaction rate, product yield, and selectivity.
Key parameters that are typically optimized include:
Catalyst Selection: The choice of catalyst is paramount. For Friedel-Crafts alkylation, Lewis acids such as AlCl₃ or BF₃·OEt₂ are common. In hydrodeoxygenation, bifunctional catalysts combining a noble metal (e.g., Rh, Pd, Ru) with a solid acid support (e.g., zeolites) are often employed. nankai.edu.cn The properties of the catalyst, including metal loading, particle size, and the nature of the support, are crucial.
Temperature: Temperature has a significant impact on reaction kinetics. Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions, such as cracking or isomerization. For instance, in the Friedel-Crafts alkylation, a temperature range of 0–25°C is often employed to enhance product purity. In hydrodeoxygenation, mild temperatures (e.g., around 140°C) are desirable to minimize energy consumption and prevent thermal degradation of the substrate and products. nankai.edu.cn
Pressure: In hydrodeoxygenation reactions, hydrogen pressure is a critical variable. Higher hydrogen pressures generally favor the hydrogenation of the aromatic rings and the hydrogenolysis of C-O bonds. Optimal pressures need to be determined to ensure efficient reaction without requiring excessively robust and expensive equipment.
Solvent: The choice of solvent can influence the solubility of reactants and the interaction with the catalyst surface. Anhydrous and inert solvents like dichloromethane (B109758) or toluene (B28343) are often used in Friedel-Crafts alkylation to minimize side reactions. In hydrodeoxygenation, the solvent can also affect the availability of hydrogen at the catalyst surface. mdpi.com
Reactant Stoichiometry: The molar ratio of the reactants can affect the product distribution. In Friedel-Crafts alkylation, using a stoichiometric excess of the cyclohexyl precursor can improve the yield of the desired product.
The optimization of these parameters is often carried out using statistical methods, such as factorial design, to systematically investigate the effect of each variable and their interactions.
Table 1: Investigated Catalytic Systems for this compound Synthesis from Polycarbonate
| Catalyst System | Feedstock | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |
| Rhodium on carbon (Rh/C) with H-USY zeolite | Polycarbonate | Water | Not specified | Not specified | 87 |
This table is generated based on available data and serves as an illustrative example.
Advanced Characterization Methodologies in 2,2 Dicyclohexylpropane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2,2-dicyclohexylpropane. emerypharma.com It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.
For alicyclic hydrocarbons like this compound, one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the specific chemical environment of each carbon and hydrogen atom.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the different types of protons in the molecule. Due to the high degree of symmetry and the presence of multiple CH₂ groups in the cyclohexyl rings, the proton spectrum of this compound is expected to show complex, overlapping signals in the aliphatic region. The ¹³C NMR spectrum is often more informative for skeletal analysis, as it directly observes the carbon backbone. ox.ac.uk The chemical shifts of the carbon atoms are indicative of their local electronic environment.
2D NMR (COSY and HSQC): To resolve the ambiguities of 1D spectra, 2D NMR techniques are indispensable. researchgate.net
¹H-¹H Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, helping to trace the connectivity of protons within the cyclohexyl rings. emerypharma.com
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) correlates each carbon atom with its directly attached proton(s). emerypharma.com This is particularly useful for assigning the resonances of the CH, CH₂, and CH₃ groups within the complex aliphatic region of the spectrum. researchgate.net
The combination of these techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Environment | Predicted Chemical Shift (ppm) |
|---|---|---|
| Quaternary C | C(CH₃)₂ | ~40-45 |
| Methine CH | Cyclohexyl C-1 | ~35-40 |
| Methylene CH₂ | Cyclohexyl C-2, C-6 | ~25-30 |
| Methylene CH₂ | Cyclohexyl C-3, C-5 | ~20-25 |
| Methylene CH₂ | Cyclohexyl C-4 | ~20-25 |
| Methyl CH₃ | C(CH₃)₂ | ~15-20 |
Note: These are approximate values and can vary based on the solvent and experimental conditions.
While this compound itself is a small molecule, its structural motif can be incorporated into larger polymeric systems to impart specific properties such as rigidity and thermal stability. Solid-state NMR (ssNMR) is a powerful tool for characterizing such materials, providing insights that are not accessible through solution-state NMR. conicet.gov.arliverpool.ac.uk
In the solid state, broad spectral lines resulting from anisotropic interactions are a major challenge. liverpool.ac.uk Techniques like Magic-Angle Spinning (CP/MAS) are used to obtain higher resolution spectra. mdpi.com For polymers containing the this compound moiety, ssNMR can be used to:
Confirm the incorporation of the monomer unit into the polymer chain.
Study the conformation and dynamics of the dicyclohexylpropane unit within the solid polymer matrix. st-andrews.ac.uk
Investigate the miscibility and interfacial interactions in polymer blends containing polymers with this structural unit. mdpi.com
Characterize structural features such as chain length, branching, and cross-linking. bruker.com
By analyzing relaxation times (T₁ and T₁ρ), ssNMR can provide information on molecular mobility across different temperature ranges, which is crucial for understanding the macroscopic properties of the polymer. mdpi.com
Mass Spectrometry (MS) Methodologies for Molecular Fingerprinting
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. libretexts.org
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. labmanager.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. researchgate.netresearchgate.net
In a typical GC-MS analysis, a sample mixture is injected into the GC, where its components are separated based on their boiling points and interactions with a stationary phase. labmanager.com As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and detected. This provides a mass spectrum for each component, allowing for its identification. GC-MS is invaluable for detecting and quantifying this compound in complex hydrocarbon mixtures, such as those found in petroleum products or as byproducts of chemical reactions. acs.orgmdpi.com
When a molecule like this compound is ionized in a mass spectrometer (typically by electron ionization), the resulting molecular ion (M⁺) is energetically unstable and can break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is characteristic of the molecule's structure and serves as a "molecular fingerprint."
The fragmentation of this compound (Molecular Weight: 208.39 g/mol ) is expected to follow patterns typical for branched alkanes. chemspider.com The weakest C-C bonds are most likely to break. libretexts.org Key fragmentation pathways would include:
Loss of a methyl group (CH₃•): This would result in a fragment ion at m/z 193.
Cleavage at the quaternary carbon: The bond between the quaternary carbon and a cyclohexyl ring can break, leading to a cyclohexyl cation (m/z 83) or a larger fragment.
Fragmentation of the cyclohexyl rings: The rings themselves can undergo cleavage, leading to a series of smaller fragment ions, typically separated by 14 mass units (corresponding to CH₂ groups).
Table 2: Potential Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment | Description |
|---|---|---|
| 208 | [C₁₅H₂₈]⁺ | Molecular Ion (M⁺) |
| 193 | [C₁₄H₂₅]⁺ | Loss of a methyl group [M-15]⁺ |
| 125 | [C₉H₁₇]⁺ | Cleavage of one cyclohexyl ring |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
| 69 | [C₅H₉]⁺ | Fragment from ring cleavage |
| 55 | [C₄H₇]⁺ | Fragment from ring cleavage |
Vibrational Spectroscopy Methodologies (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. umsystem.edu These techniques are complementary and provide valuable information about the functional groups present in a molecule. libretexts.orgyoutube.com For this compound, a molecule composed solely of C-C and C-H single bonds, these spectra are relatively simple but provide a characteristic fingerprint.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. The IR spectrum of this compound is dominated by absorptions corresponding to C-H stretching and bending vibrations.
Raman Spectroscopy: Raman spectroscopy involves scattering of monochromatic light (usually from a laser). A small fraction of the scattered light is shifted in frequency due to interactions with the molecule's vibrations. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. C-C bond vibrations, which are often weak in the IR spectrum of alkanes, can be strong in the Raman spectrum.
Together, IR and Raman provide a comprehensive vibrational profile of the molecule. youtube.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| C-H Stretch (aliphatic) | 2850 - 2960 | IR, Raman (Strong) |
| CH₂ Bend (Scissoring) | 1440 - 1470 | IR (Medium) |
| CH₃ Bend (Asymmetric) | ~1460 | IR (Medium) |
| CH₃ Bend (Symmetric) | ~1375 | IR (Medium) |
X-ray Diffraction (XRD) and Electron Diffraction Methodologies for Crystalline Structure Analysis
The determination of the three-dimensional arrangement of atoms and molecules in a solid state is accomplished through diffraction techniques. Both X-ray diffraction (XRD) and electron diffraction provide invaluable insights into the crystalline structure of compounds like this compound.
X-ray Diffraction (XRD)
X-ray diffraction is a powerful non-destructive technique used to analyze the crystal structure of materials. libretexts.orgwikipedia.orgpdx.edu When a beam of X-rays interacts with a crystalline sample, the atoms in the crystal lattice scatter the X-rays. If the scattered waves interfere constructively, they produce a diffraction pattern of varying intensities. The angles and intensities of these diffracted beams are unique to the specific crystal structure of the compound. libretexts.orgwikipedia.orgpdx.edu
In the absence of a single crystal, powder XRD can be utilized. This technique is applied to a polycrystalline or powdered sample and provides information about the crystal system, unit cell dimensions, and phase purity of the material. The resulting diffractogram is a plot of diffracted intensity versus the diffraction angle (2θ).
Electron Diffraction
Electron diffraction is another crucial technique for determining the crystalline structure of materials, particularly for very small crystals that may not be suitable for single-crystal XRD. wikipedia.orgnih.gov This method relies on the wave-like properties of electrons. A beam of high-energy electrons is directed onto a thin crystalline sample, and the resulting diffraction pattern is recorded. Due to the much shorter wavelength of electrons compared to X-rays, electron diffraction can provide high-resolution structural information from nanocrystalline materials. nih.gov
Three-dimensional electron diffraction (3D ED) is a powerful variant of this technique that has gained prominence in the structural analysis of organic molecules. nih.gov By collecting a series of electron diffraction patterns as the crystal is tilted, a three-dimensional reconstruction of the reciprocal lattice can be obtained, which can then be used to solve the crystal structure. This method would be particularly advantageous for this compound if obtaining large single crystals proves to be challenging.
The table below summarizes the key aspects of these diffraction methodologies as they would be applied to the analysis of this compound.
| Methodology | Sample Requirement | Information Obtained | Application to this compound |
| Single-Crystal XRD | Single crystal of sufficient size and quality | Precise atomic coordinates, bond lengths, bond angles, molecular conformation, crystal packing | Determination of the exact 3D structure of the molecule in the solid state. |
| Powder XRD | Polycrystalline or powdered sample | Crystal system, unit cell parameters, phase purity | Identification of the crystalline phase and assessment of sample purity. |
| Electron Diffraction | Nanocrystalline or very thin crystalline sample | High-resolution structural information from small crystals | Structure determination when single crystals suitable for XRD are not available. |
Chromatographic Separation and Purity Assessment Methodologies (e.g., GC, HPLC)
Chromatographic techniques are indispensable for the separation, identification, and quantification of components in a mixture, making them essential for assessing the purity of this compound.
Gas Chromatography (GC)
Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds like saturated hydrocarbons. libretexts.org In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase coated on the inside of the column. A flame ionization detector (FID) is commonly used for the analysis of hydrocarbons due to its high sensitivity and wide linear range. agilent.com
For the purity assessment of this compound, a high-resolution capillary GC method would be employed. A non-polar stationary phase, such as one based on polydimethylsiloxane, would be suitable for separating this compound from other isomeric impurities or related hydrocarbons. The temperature of the column oven can be programmed to increase during the analysis to ensure the timely elution of all components.
The purity of a this compound sample is typically determined by the area percent method. youtube.com The area of the peak corresponding to this compound is divided by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplied by 100 to give the percentage purity. youtube.com
The following table illustrates a hypothetical set of GC parameters and expected results for the purity analysis of a this compound sample.
| Parameter | Value |
| Column | Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Hypothetical Purity Analysis Data
| Peak No. | Retention Time (min) | Component | Area | Area % |
| 1 | 12.5 | Impurity A | 15000 | 0.5 |
| 2 | 13.2 | This compound | 2970000 | 99.0 |
| 3 | 14.1 | Impurity B | 15000 | 0.5 |
| Total | 3000000 | 100.0 |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a versatile separation technique that can also be applied to the analysis of non-polar compounds like this compound. libretexts.org While GC is often the preferred method for such hydrocarbons, HPLC can be a valuable alternative, especially for less volatile impurities or when derivatization is employed.
For the analysis of a non-polar compound like this compound, a reversed-phase HPLC method would be appropriate. libretexts.org This involves a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase. libretexts.org Since this compound lacks a chromophore, direct UV detection would be challenging. Therefore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary.
A study on the HPLC separation of 2,2-bis(4-hydroxycyclohexyl)propane, a hydroxylated derivative of the target compound, utilized a reversed-phase C18 column with a mobile phase of methanol and water. researchgate.net A similar approach could be adapted for this compound, likely requiring a mobile phase with a higher proportion of a strong organic solvent like acetonitrile or methanol due to its non-polar nature.
The following table outlines a potential HPLC method for the analysis of this compound.
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) |
| Mobile Phase | Acetonitrile/Water (e.g., 95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) |
Computational and Theoretical Studies of 2,2 Dicyclohexylpropane
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,2-dicyclohexylpropane at the atomic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule. stanford.edu
Density Functional Theory (DFT) has become a widely used method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. illinois.eduscribd.com In the context of alicyclic systems like this compound, DFT is employed to calculate a variety of properties, including optimized geometries, vibrational frequencies, and electronic properties such as orbital energies and charge distributions.
Recent research has utilized DFT calculations to investigate the conversion of polycarbonate (PC) waste into this compound. researchgate.net These theoretical studies, often performed with packages like the Vienna Ab initio Simulation Package, help to elucidate the reaction mechanisms at a molecular level. researchgate.net For a molecule like this compound, DFT can be used to analyze the electron density distribution, identifying regions of higher or lower electron density which are crucial for understanding its reactivity.
Table 1: Representative DFT-Calculated Properties for a Model Alicyclic System
| Property | Calculated Value | Significance |
| Total Energy | -XXX.XXXX Hartrees | Provides a baseline for comparing the stability of different conformers. |
| HOMO-LUMO Gap | X.X eV | Indicates the electronic excitability and chemical reactivity of the molecule. |
| Dipole Moment | ~0.0 D | Reflects the nonpolar nature of the hydrocarbon. |
| C-C Bond Lengths | ~1.54 Å | Confirms the single-bond character within the cyclohexane (B81311) rings and propane (B168953) linker. |
| C-H Bond Lengths | ~1.09 Å | Typical for sp3 hybridized carbon atoms. |
| Vibrational Frequencies | Multiple modes | Used to predict the infrared spectrum and identify characteristic functional groups. |
Note: The values in this table are illustrative for a generic dicyclohexylalkane and would require specific calculations for this compound.
Ab initio methods, which are based on first principles without the use of empirical parameters, are crucial for accurately determining the conformational preferences and energies of flexible molecules like this compound. sfu.ca These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a higher level of accuracy compared to DFT for certain systems, albeit at a greater computational expense. mdpi.com
For this compound, the primary conformational flexibility arises from the rotation around the C-C single bonds of the propane linker and the chair-boat-twist interconversions of the two cyclohexane rings. Ab initio calculations can be used to map the potential energy surface of the molecule as a function of these rotational and ring-puckering coordinates. This allows for the identification of the lowest energy conformers and the energy barriers between them. For instance, in disubstituted cyclohexanes, the equatorial position of a substituent is generally favored over the axial position to minimize steric strain. libretexts.orglibretexts.org In this compound, the two cyclohexyl groups are bulky substituents on a quaternary carbon, leading to significant steric interactions that dictate the preferred conformations.
A study on a series of iduronopyranoside derivatives, which, like this compound, feature a six-membered ring, employed DLPNO-MP2 calculations to investigate the effects of substitution on conformation. nih.gov Similar high-level computational approaches can be applied to this compound to obtain a detailed understanding of its conformational landscape. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful tool for exploring the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions. sfu.ca
MD simulations rely on force fields, which are sets of empirical energy functions and parameters that describe the potential energy of a system of atoms. arxiv.org The accuracy of an MD simulation is highly dependent on the quality of the force field used. For a molecule like this compound, a force field would need to accurately represent the bonded (bond stretching, angle bending, and dihedral torsion) and non-bonded (van der Waals and electrostatic) interactions.
The development of a force field for dicyclohexylpropane systems would involve parameterization against experimental data or high-level quantum chemical calculations. This process ensures that the force field can reproduce known physical properties, such as density and heat of vaporization, as well as conformational energy profiles. General force fields like AMBER and GAFF can be used as a starting point, with subsequent refinement of parameters for the specific dicyclohexylpropane scaffold. arxiv.org The consistency of force field parameters across similar molecular fragments is crucial for their robustness and transferability. arxiv.org
Table 2: Key Parameters in a Force Field for Dicyclohexylpropane
| Interaction Type | Parameters | Description |
| Bond Stretching | Force constant, Equilibrium bond length | Describes the energy required to stretch or compress a chemical bond. |
| Angle Bending | Force constant, Equilibrium bond angle | Represents the energy needed to bend the angle between three bonded atoms. |
| Dihedral Torsion | Barrier height, Phase, Periodicity | Defines the energy profile for rotation around a chemical bond. |
| van der Waals | Lennard-Jones parameters (ε, σ) | Models the short-range repulsive and long-range attractive forces between non-bonded atoms. |
| Electrostatic | Partial atomic charges | Accounts for the Coulombic interactions between atoms with different electronegativities. |
MD simulations can be used to study the conformational equilibria of this compound in different environments, such as in the gas phase, in a non-polar solvent, or in the solid state. By simulating the molecule over a sufficient timescale, the relative populations of different conformers can be determined, providing insight into the free energy landscape of the system. nih.govresearchgate.net
For this compound, MD simulations would be particularly useful for understanding how the two cyclohexyl rings orient themselves relative to each other and how the propane linker adapts to minimize steric hindrance. The simulations can reveal the frequencies of conformational transitions, such as the chair-flip of the cyclohexane rings, and how these are influenced by temperature and the surrounding medium. This information is critical for understanding the macroscopic properties of materials containing this compound.
Prediction of Reaction Mechanisms and Transition States via Computational Models
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. mit.edu
The synthesis of this compound from the hydrogenation of bisphenol A or the alkylation of cyclohexane with propylene (B89431) can be studied using computational models to map out the reaction pathways. For example, in the conversion of polycarbonate to this compound, DFT calculations can be employed to model the elementary steps of the reaction, including the adsorption of reactants on a catalyst surface, bond breaking and formation, and the desorption of the product. researchgate.net
These models can calculate the energy of the reactants, products, and any proposed intermediates and transition states along the reaction coordinate. The transition state is a critical point on the potential energy surface that represents the highest energy barrier for a reaction to overcome. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined, which is a key factor in predicting the reaction rate.
Table 3: Computational Data for a Hypothetical Reaction Step in this compound Synthesis
| Species | Relative Energy (kcal/mol) | Key Structural Features |
| Reactants | 0 | Starting materials with optimized geometries. |
| Transition State | +25 | A transient structure with a partially formed/broken bond. |
| Intermediate | +5 | A metastable species formed during the reaction. |
| Products | -15 | The final products of the reaction step with optimized geometries. |
Note: The values in this table are illustrative and would need to be calculated for a specific reaction involving this compound.
Potential Energy Surface Mapping
A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. wikipedia.org It can be visualized as a multidimensional landscape where valleys represent stable molecular structures (conformational isomers) and mountain passes correspond to transition states between these stable forms. rsc.orgumn.edu Mapping the PES is crucial for understanding reaction pathways, determining the energy barriers for reactions (activation energy), and identifying the most stable conformations of a molecule. rsc.orgfiveable.me
For a molecule like this compound, the PES would be a high-dimensional surface defined by the relative positions of its 15 carbon atoms and 28 hydrogen atoms. nih.gov To simplify analysis, researchers often examine two-dimensional or one-dimensional slices of this surface, focusing on key geometric parameters like bond rotation angles (dihedral angles). umn.edu
While specific, detailed potential energy surface maps for this compound are not extensively published, research on its structural isomers, such as 1,3-dicyclohexylpropane, illustrates the applied methodology. In studies of Liquid Organic Hydrogen Carriers (LOHCs), computational methods like metadynamics simulations are used to explore the conformational space on the potential energy surface. mdpi.com This involves applying a history-dependent bias to encourage the system to overcome energy barriers and explore new configurations, providing a comprehensive map of the energy landscape. mdpi.com Such analyses are vital for understanding the thermodynamic properties that govern hydrogen storage and release. mdpi.com
| PES Feature | Description | Relevance to this compound |
| Minima | Low-energy valleys on the surface corresponding to stable or metastable conformations of the molecule. rsc.org | Represent the most likely shapes the molecule will adopt, such as different orientations of the two cyclohexyl rings relative to each other. |
| Saddle Points | The highest energy point along the lowest-energy path between two minima, also known as a transition state. rsc.org | Define the energy barrier for conformational changes, such as the rotation of the cyclohexyl groups around the C-C bonds. |
| Reaction Path | The minimum energy pathway connecting reactants to products through a transition state. fiveable.me | For reactions involving this compound, such as its synthesis or decomposition, this path determines the mechanism and rate of the reaction. |
Machine Learning Approaches in Catalyst Design and Screening
The synthesis of this compound, particularly through the hydrogenation of polycarbonate (PC) plastic waste, involves complex catalytic processes. acs.orgresearchgate.net Traditional methods of discovering and optimizing catalysts rely on "trial-and-error" experiments, which can be slow and resource-intensive. rsc.org Machine learning (ML) has emerged as a transformative approach to accelerate this process. upubscience.com
ML-driven strategies involve training algorithms on large datasets from high-throughput screening experiments or computational chemistry calculations. upubscience.comacs.org These models can learn the complex, non-linear relationships between a catalyst's composition, its structural features, reaction conditions, and its ultimate performance (e.g., conversion, selectivity, and yield). rsc.org
For processes relevant to this compound production, such as the hydrogenation of carbonates and polycarbonates, ML models can be employed to:
Screen Catalyst Candidates: Rapidly evaluate thousands of potential catalyst materials to identify the most promising candidates for experimental validation. upubscience.com This is particularly useful for complex alloy-based catalysts where numerous compositions are possible. nih.gov
Predict Catalytic Performance: Forecast the conversion rate and product yield for a given catalyst and set of reaction conditions. For instance, in indirect CO2 hydrogenation, neural network models have been used to predict the conversion of ethylene (B1197577) carbonate and the yield of products like methanol. rsc.org
Optimize Reaction Conditions: Identify the optimal temperature, pressure, and reactant ratios to maximize the yield of the desired product. rsc.org
Elucidate Structure-Activity Relationships: Help researchers understand which catalyst features are most important for high performance, guiding the rational design of new and improved catalysts.
| Machine Learning Application | Description | Example Relevance |
| High-Throughput Screening | Using ML models to rapidly screen vast libraries of potential catalysts. upubscience.com | Identifying optimal bimetallic catalysts (e.g., Pd/C, Ru-Cu) for the hydrogenation of bisphenol A or polycarbonate to this compound. acs.orgresearchgate.net |
| Performance Prediction | Training algorithms like artificial neural networks or random forests to predict reaction outcomes. rsc.org | Forecasting the yield of this compound based on catalyst type (e.g., Rh, Pd), support material, and reaction parameters. researchgate.net |
| Process Optimization | Employing genetic algorithms coupled with ML models to find the ideal combination of process variables. rsc.org | Determining the optimal temperature and hydrogen pressure for the selective hydrogenation of polycarbonate waste to maximize this compound production. acs.org |
Structure-Property Relationship Predictions through Advanced Computational Models
Advanced computational models are instrumental in predicting the physical, chemical, and thermodynamic properties of this compound from its molecular structure alone. These predictions are vital for chemical engineering, material science, and process design.
Quantitative Structure-Property Relationship (QSPR) models are a prominent example. mdpi.com These are statistical models that correlate the structural or physicochemical features of a molecule (known as molecular descriptors) with a specific property. nih.govresearchgate.net For cycloalkanes, QSPR models have been successfully developed to predict a range of properties, including boiling points, heat capacity, entropy, and thermal energy. nih.govresearchgate.netacs.org These models are typically built using techniques like Multiple Linear Regression (MLR) combined with feature selection methods like Genetic Algorithms (GA) to choose the most relevant descriptors from a large pool. researchgate.net
More fundamental predictions can be made using quantum mechanics-based methods like Density Functional Theory (DFT). DFT calculations can be used to determine properties such as activation energies for chemical reactions, which are critical for understanding reactivity. While computationally more intensive than QSPR, DFT provides a higher level of detail about the electronic structure of the molecule.
The table below presents several key properties of this compound that have been calculated using such computational models and are available in public databases.
| Property | Predicted Value | Unit | Source (Method) |
| Molecular Weight | 208.38 | g/mol | PubChem |
| XLogP3 | 6.9 | - | PubChem (Computed) |
| Normal Boiling Point | 559.40 ± 0.50 | K | NIST |
| Enthalpy of Vaporization (ΔvapH°) | 48.55 | kJ/mol | Cheméo (Joback Method) |
| Enthalpy of Formation (Gas, ΔfH°gas) | -253.04 | kJ/mol | Cheméo (Joback Method) |
| Gibbs Free Energy of Formation (ΔfG°) | 127.16 | kJ/mol | Cheméo (Joback Method) |
| Critical Temperature (Tc) | 734.09 | K | Cheméo (Joback Method) |
| Critical Pressure (Pc) | 2012.70 | kPa | Cheméo (Joback Method) |
Applications of 2,2 Dicyclohexylpropane in Advanced Materials Science and Specialty Chemicals
Integration into Polymer Architectures and Composites
While 2,2-dicyclohexylpropane itself is not commonly used as a direct monomer, its hydroxylated analogue, 2,2-bis(4-hydroxycyclohexyl)propane, also known as hydrogenated bisphenol A (HBPA), is a crucial building block in the synthesis of advanced polymers. This versatile monomer is produced through the hydrogenation of bisphenol A (BPA). echemi.com
Monomer Component in High-Performance Polymers (e.g., Polyamides, Epoxy Resins, Polycarbonates)
Epoxy Resins: HBPA is a key raw material for specialty epoxy resins. add-tek.com Epoxy resins formulated with HBPA exhibit superior performance characteristics compared to those based on conventional bisphenol A. echemi.com The hydrogenation of the aromatic rings in BPA to form the cycloaliphatic structure of HBPA results in resins with excellent weather resistance, making them suitable for outdoor applications. echemi.comopenpr.com These hydrogenated bisphenol A epoxy resins (HBPA-EP) are noted for their good thermal and chemical stability, UV resistance, low viscosity, and favorable electrical properties. echemi.comadd-tek.comgantrade.com The curing kinetics of HBPA-EP with various hardeners, such as polyamines and anhydrides, have been studied to optimize curing conditions and determine properties like apparent activation energy. realadhesive.com
Polycarbonates: HBPA is utilized in the production of polycarbonates with enhanced properties. add-tek.com Polycarbonates derived from HBPA are BPA-free and demonstrate high glass transition temperatures and excellent thermal stability. google.comresearchgate.netrsc.org These materials are considered safer and more durable alternatives to BPA-based polycarbonates, particularly for applications in food and beverage containers and medical devices where leaching of BPA is a concern. google.com The synthesis of these polycarbonates can be achieved through methods like two-step polycondensation using dimethyl carbonate and HBPA. researchgate.net
Influence of Alicyclic Moieties on Polymer Structural Characteristics
The incorporation of alicyclic moieties, such as the cyclohexyl groups in HBPA, into polymer backbones significantly influences their structural and material properties. vt.edu The rigid and bulky nature of these rings enhances the thermal performance and stability of polymers like polyesters and polycarbonates. vt.edursc.org
Key influences of alicyclic structures on polymer characteristics include:
Thermal Stability: The saturated ring structures contribute to greater thermal and oxidative stability compared to their aromatic counterparts. echemi.comgantrade.com For instance, alicyclic polyesters show enhanced stability in the melt phase compared to aromatic polyesters like PET. vt.edu
Glass Transition Temperature (Tg): The rigidity of the alicyclic rings can lead to a higher glass transition temperature. vt.eduaip.org For example, poly(cyclohexyl methacrylate), which has a cyclohexyl side group, exhibits a Tg of around 373 K. researchgate.net
Mechanical Properties: The presence of these rings can be tailored to adjust mechanical properties such as morphology and elongation. vt.edu
Weather and UV Resistance: Polymers containing cycloaliphatic structures, like HBPA-based epoxy resins, demonstrate improved resistance to UV degradation and weathering, which is a significant advantage for coatings and outdoor applications. echemi.comopenpr.com
Application in Optical Polymers and Resins
Cycloaliphatic epoxy resins, a category that includes those derived from HBPA, are favored for applications requiring long-term optical clarity. electronics.orgrqbchemical.com Unlike aromatic epoxy resins which can yellow upon exposure to UV light, cycloaliphatic versions maintain their transparency. rqbchemical.com
Their superior properties make them suitable for:
LED Encapsulants: Providing a durable, clear protective layer for light-emitting diodes. rqbchemical.com
Optical Coatings: Used in clear coatings where resistance to sunlight and weather is crucial. rqbchemical.com
Optical Fiber Composites: Cycloaliphatic-like epoxy resins are being explored as sheathing materials for optical fibers in composite insulators due to their excellent weather resistance and interfacial properties. mdpi.comresearchgate.net
The following table summarizes the properties of different epoxy systems, highlighting the advantages of cycloaliphatic chemistries in optical applications.
| Epoxy System Type | Key Advantages | Key Disadvantages | Optical Performance |
|---|---|---|---|
| Aromatic Epoxy-Amine Cured | Good Adhesion | Poor Color Stability (Discolors with heat) | Lower |
| Aromatic Epoxy-Anhydride Cured | Good compromise of properties | Poorer adhesion than amine-cured | Good |
| Cycloaliphatic Epoxy-Anhydride Cured | Excellent Color Stability, High Tg | Poorer adhesion, Higher water absorption | Excellent |
Role as a High-Energy-Density Fuel Component or Additive
This compound, also referred to as propane-2,2-diyldicyclohexane, has been identified as a high-value C15 dicycloalkane with significant potential as a high-energy-density fuel. rsc.org Its properties make it a candidate for blending into jet fuels to enhance the range and payload of aircraft. rsc.org
Utilization in Jet Fuel and Aviation Fuel Formulations
High-density fuels are crucial for specialized aviation applications where volume is limited. The cyclic structure of this compound contributes to its high density and high volumetric net heat of combustion, which are desirable properties for advanced jet fuels. rsc.orgrsc.orgresearchgate.net Research has demonstrated that mixtures of cyclic hydrocarbons containing this compound possess fuel properties that can meet or exceed those of conventional jet fuels. researchgate.net
The table below compares the fuel properties of this compound with standard jet fuel.
| Property | This compound | Cyclic Hydrocarbon Mixture (from PC waste) | Standard Jet A-1 Fuel |
|---|---|---|---|
| Density (g/mL) | 0.92 | 0.94 | 0.775 - 0.840 |
| Volumetric Net Heat of Combustion (MJ/L) | 39.6 | 41.5 | ~34.7 |
| Freezing Point (K) | - | 202 K to 188 K | ≤ 226 K |
Conversion of Plastic Waste to Fuel-Range Hydrocarbons
A significant area of research focuses on the sustainable production of this compound from plastic waste, particularly polycarbonate (PC). researchgate.netacs.org This upcycling process represents a promising strategy for a circular economy, converting low-value plastic waste into a high-value chemical feedstock for fuels. acs.org
Various catalytic processes have been developed to achieve this conversion with high efficiency and yield. rsc.orgresearchgate.netacs.org These methods often involve hydrodeoxygenation (HDO) over bifunctional catalysts. rsc.orgresearchgate.net
Key research findings in this area include:
Aqueous Phase Hydrodeoxygenation (APHDO): Using a catalyst system of Rhodium on carbon (Rh/C) and H-USY zeolite, pure polycarbonate pellets were converted to this compound with a yield of up to 94.9%. When applied to real-world waste like chopped DVDs, a yield of 86.9% was achieved. rsc.org
Palladium-Based Catalysis: A combination of Palladium on carbon (Pd/C) and Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3) in acetic acid converted pure PC powder into this compound with a 95% yield. This method also achieved a 98% yield from chopped DVDs. acs.org
Two-Step Method: Polycarbonate waste can be converted to cycloalkanes through a two-step process involving methanolysis followed by HDO over a Pt/C and Hβ zeolite catalyst system. This process yields a mixture of cycloalkanes, with approximately a 50% yield of the C15 bicycloalkane. researchgate.net
One-Pot Transfer Hydrodeoxygenation: Using Raney nickel as a catalyst and isopropanol (B130326) as a hydrogen donor, polycarbonate can be converted into a mixture of C6-C15 cyclic hydrocarbons with a carbon yield of around 75%. rsc.orgresearchgate.net
The following table summarizes the yields of this compound from various catalytic conversion methods of polycarbonate waste.
| Catalytic System | Feedstock | Yield of this compound | Reference |
|---|---|---|---|
| Rh/C + H-USY | Pure Polycarbonate Pellets | 94.9% | rsc.org |
| Rh/C + H-USY | Chopped DVD Disks | 86.9% | rsc.org |
| Pd/C + La(OTf)3 | Pure Polycarbonate Powder | 95% | acs.org |
| Pd/C + La(OTf)3 | Chopped DVD Disks | 98% | acs.org |
| Pt/C + Hβ Zeolite (Two-Step) | Polycarbonate Waste | ~50% (as part of cycloalkane mixture) | researchgate.net |
| Raney Ni + USY | Chopped DVD Disks | ~75% (carbon yield of C6-C15 cyclic hydrocarbons) | rsc.orgresearchgate.net |
Application as a Solvent or Reagent in Specialized Organic Synthesis
The utility of this compound in specialized organic synthesis can be evaluated from two perspectives: its role as a solvent and its potential as a reagent. As a saturated alicyclic hydrocarbon, its chemical behavior is largely defined by the nonpolar and sterically bulky nature of its two cyclohexyl rings. researchgate.net
As a Solvent: this compound possesses characteristics that make it a potential solvent for specific applications. Saturated hydrocarbons are utilized in industry as solvents, and cycloalkanes, in particular, are employed as solvents for nonpolar compounds like lacquers, resins, fats, and waxes. iloencyclopaedia.orgresearcher.life The molecular structure of this compound, dominated by C-C and C-H single bonds, results in a nonpolar character, making it suitable for dissolving other nonpolar and weakly polar substances.
The compound's significant steric bulk, conferred by the two cyclohexyl groups attached to a quaternary carbon, could influence reaction pathways by creating a unique steric environment around reacting species. In reactions where solvent participation or coordination is a factor, the hindered nature of this compound could enhance selectivity by disfavoring certain transition states. Its chemical inertness, typical of saturated alkanes, is advantageous for reactions involving highly reactive reagents that would otherwise react with more functionalized solvents. slideshare.net
As a Reagent: Direct application of this compound as a reagent in common organic synthesis is limited due to its low reactivity. The C-H bonds on the cyclohexane (B81311) rings are relatively strong and unactivated. However, functionalized derivatives of this structural backbone are used in synthesis. For instance, 2,2-bis(4-hydroxycyclohexyl)propane, the hydrogenated analog of Bisphenol A, serves as a monomer and building block in polymer chemistry. tcichemicals.com The synthesis of 1-(4-bromobenzoyl)-1,3-dicyclohexylurea demonstrates the incorporation of the dicyclohexyl motif into more complex molecules for further reactions, such as Suzuki cross-couplings. acs.org While this compound itself is not the direct reactant, these examples show the utility of the core structure in building larger, functional molecules.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Cyclohexane | Decalin (Decahydronaphthalene) |
|---|---|---|---|
| Molecular Formula | C15H28 nih.gov | C6H12 | C10H18 |
| Molecular Weight (g/mol) | 208.38 nih.gov | 84.16 | 138.25 |
| Melting Point (°C) | 15.6 haz-map.com | 6.5 | -45 to -30 |
| Boiling Point (°C) | Data not available | 80.74 | 187 to 195 |
| Nature | Nonpolar, Saturated Alicyclic | Nonpolar, Saturated Alicyclic | Nonpolar, Saturated Alicyclic |
Precursor or Ligand in Advanced Catalysis Systems
While this compound is not typically used directly as a ligand, its core dicyclohexyl structural motif is a cornerstone in the design of highly effective ligands for advanced catalysis. Furthermore, its potential as a precursor to catalytically active compounds is an area of interest.
As a Precursor: The dicyclohexyl framework can be chemically modified to create valuable molecules, including catalysts or their components. For example, dicyclohexyl ketone can be synthesized from hexahydrobenzoic acid using a manganous oxide catalyst, demonstrating a pathway to functionalized dicyclohexyl compounds. google.com Similarly, dicyclohexyl crown ethers, which have applications in phase-transfer catalysis and ion extraction, are synthesized via the catalytic hydrogenation of their dibenzo precursors. google.com These syntheses highlight that dicyclohexyl structures serve as platforms for creating more complex molecules. Through targeted functionalization reactions, it is conceivable that this compound could serve as a starting material for novel catalysts, where the rigid and bulky propane-linked dicyclohexyl core could impart unique steric and electronic properties.
Role in Ligand Systems: The most significant contribution of the dicyclohexyl moiety to catalysis is through phosphine (B1218219) ligands. Ligands containing dicyclohexylphosphino ((C6H11)2P-) groups are critical in a wide range of transition metal-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Negishi cross-couplings. nbinno.comscbt.comtcichemicals.com
The effectiveness of these ligands stems from a combination of their steric and electronic properties:
Steric Bulk: The large size of the cyclohexyl groups creates a sterically demanding environment around the metal center. This bulk can promote the reductive elimination step in catalytic cycles, leading to higher reaction efficiency. tcichemicals.com It also helps to stabilize low-coordinate metal complexes, which are often the active catalytic species.
Electron-Donating Ability: As alkylphosphines, dicyclohexylphosphino groups are strong electron donors. This electron-rich nature increases the electron density on the metal center, which facilitates the oxidative addition step, particularly with challenging substrates like aryl chlorides. prochemonline.com
Prominent examples like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos) and various ferrocene-based dicyclohexylphosphino ligands demonstrate superior performance, enabling complex chemical transformations under mild conditions with improved selectivity and yield. nbinno.comrsc.org The this compound structure provides a robust, sterically defined backbone that could be adapted for the synthesis of new generations of phosphine and other types of ligands.
Potential in Lubricant Formulations and Additives
This compound, as a synthetic saturated alicyclic hydrocarbon, has a molecular structure that suggests significant potential for use in high-performance lubricant formulations. Lubricant base oils are predominantly composed of hydrocarbons, with cycloalkanes (also known as naphthenes) and branched alkanes being major constituents, especially in synthetic and part-synthetic oils. mdpi.comresearchgate.netresearchgate.net
The performance of a lubricant is heavily dependent on the properties of its base oil. Synthetic lubricants are engineered to have superior properties compared to conventional mineral oils, including better thermal stability, a higher viscosity index, and improved oxidation resistance. mosil.comoelcheck.comlelubricants.com The structure of this compound aligns well with the desirable characteristics of a synthetic lubricant base stock:
Saturated Structure: The fully saturated cyclohexyl rings provide good thermal and oxidative stability, as the absence of double bonds removes sites susceptible to oxidation. mdpi.com
Branched and Cyclic Nature: The gem-dimethyl group and the two bulky cyclohexyl rings create a complex, non-linear structure. This branching typically leads to a lower pour point and a higher viscosity index compared to linear alkanes of similar molecular weight. oelcheck.com A high viscosity index means the lubricant's viscosity changes less with temperature, which is crucial for applications with wide operating temperature ranges. polytechnichub.com
High Film Strength: The rigid cyclic structures can contribute to high film strength, which is critical for protecting machine components from wear under heavy loads. mosil.com
Studies on lubricant composition show that cycloalkanes make up a significant portion of synthetic lubricant mass. researchgate.net The properties of polysubstituted cyclopentanes have been specifically investigated for lubricant applications, showing excellent low-temperature pour points and high flash points. google.com By analogy, this compound is expected to exhibit similar beneficial properties, positioning it as a potential high-performance base oil or a blending component to enhance the properties of other base stocks.
Table 2: Comparison of General Properties for Lubricant Base Oil Types
| Property | Mineral Oils (Group I/II) | Synthetic Hydrocarbons (PAO/Cycloalkanes) | Potential Properties of this compound |
|---|---|---|---|
| Viscosity Index (VI) | 80 - 120 | > 120 oelcheck.com | Expected to be high due to branched/cyclic structure |
| Oxidation Stability | Fair to Good | Excellent mosil.com | Expected to be excellent due to saturated nature |
| Thermal Stability | Good | Excellent polytechnichub.com | Expected to be excellent |
| Pour Point | Fair | Very Low mosil.com | Expected to be low |
| Volatility | Moderate to High | Low | Expected to be low due to high molecular weight |
Development as a Component in Advanced Functional Fluids
Advanced functional fluids, such as heat transfer fluids and hydraulic fluids, operate under demanding conditions and require a unique combination of properties, most notably high thermal stability over a wide temperature range. google.com The chemical structure of this compound suggests it could be a candidate for development as a component in such fluids.
Cyclic hydrocarbons are known for their thermal stability. Studies on cyclopentane (B165970) as a working fluid for Organic Rankine Cycles (ORCs) have shown it to be stable at temperatures up to 300°C. researchgate.netosti.gov In general, cyclic hydrocarbons exhibit higher activation energies for thermal decomposition compared to their linear counterparts. researchgate.net Given its larger, more complex, and fully saturated structure, this compound is anticipated to possess even greater thermal stability, potentially allowing it to function at higher temperatures without significant degradation. slideshare.net
For a fluid to be effective in heat transfer applications, it must resist chemical breakdown that can lead to the formation of solid residues or volatile gases, both of which impede thermal conductivity and system performance. researchgate.net The robust nature of the saturated cyclohexyl rings in this compound would be beneficial in this regard.
In hydraulic systems, fluids must maintain a relatively stable viscosity across temperature fluctuations to ensure consistent operation. As discussed in the context of lubricants, the structure of this compound is conducive to a high viscosity index. oelcheck.com This property, combined with its expected high boiling point and thermal stability, makes it a plausible candidate for a hydraulic fluid base stock for high-temperature applications. Its synthesis from precursors like bisphenol A and polycarbonate waste also points to its potential as a high-density specialty chemical.
Future Directions and Emerging Research Avenues for 2,2 Dicyclohexylpropane
Exploration of Novel and Sustainable Synthetic Pathways
A primary focus of current research is the development of more efficient, selective, and environmentally benign methods for synthesizing 2,2-dicyclohexylpropane. This often involves the innovative use of waste streams, aligning with the principles of a circular economy.
Recent breakthroughs have demonstrated the highly efficient conversion of polycarbonate (PC) plastic waste into this compound, a high-value C15 dicycloalkane suitable for use as a high-density fuel. acs.orgacs.org One of the most effective methods involves a synergistic catalytic system of Palladium on carbon (Pd/C) and Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃). acs.orgrsc.org This system has been shown to achieve a 95% yield of this compound from pure polycarbonate powder in acetic acid at 140°C and 6 MPa of H₂ pressure. acs.orgacs.org Remarkably, when applied to real-world waste from chopped DVDs, the yield increased to 98%. acs.orgacs.org
Another efficient route is the aqueous-phase hydrodeoxygenation (APHDO) of polycarbonate. researchgate.net This one-step method utilizes a bifunctional catalyst, combining Rhodium on carbon (Rh/C) with H-USY zeolite, to produce this compound with an 87% yield. researchgate.net Similarly, a system using Platinum on carbon (Pt/C) with H-USY has been reported to yield 81% of the target compound. researchgate.net The development of solid acid catalysts has been instrumental in improving selectivity and minimizing side reactions in these hydrogenation processes.
Table 1: Catalytic Systems for this compound Synthesis from Polycarbonate
| Catalyst System | Feedstock | Solvent | Temperature | Pressure | Yield | Source(s) |
| Pd/C + La(OTf)₃ | Pure PC Powder | Acetic Acid | 140 °C | 6 MPa H₂ | 95% | acs.orgacs.org |
| Pd/C + La(OTf)₃ | Chopped DVDs | Acetic Acid | 140 °C | 6 MPa H₂ | 98% | acs.orgacs.org |
| Rh/C + H-USY | Polycarbonate | Water | 200 °C | 35 bar H₂ | 87% | researchgate.net |
| Pt/C + H-USY | Polycarbonate | Cyclohexane (B81311) | 140 °C | 30 bar H₂ | 81% | researchgate.net |
The conversion of waste plastics into valuable chemicals like this compound is a cornerstone of modern green chemistry. acs.org This upcycling strategy directly addresses plastic pollution while creating a valuable product, embodying the concept of carbon neutrality. acs.orgacs.org The catalysts involved in these processes are often designed for reusability, a key principle of green chemistry. For instance, in the Pd/C and La(OTf)₃ system, the Pd/C catalyst showed no significant deactivation after three cycles, and the acetic acid solvent and La(OTf)₃ co-catalyst could be reused for up to eight cycles with minimal loss of activity. acs.orgacs.org
Furthermore, the development of aqueous-phase processes, such as the APHDO method, offers significant environmental advantages. researchgate.net Because this compound is insoluble in water, it can be easily separated from the reaction mixture by simple liquid separation, which reduces the energy consumption typically associated with distillation and purification steps. researchgate.net The hydrodeoxygenation (HDO) strategy is considered a powerful green tool for the valorization of various oxygen-containing polymers. researchgate.net
Advanced Computational Modeling for Complex Systems
Computational chemistry is becoming an indispensable tool for accelerating research into this compound and related systems. Advanced modeling techniques allow scientists to predict material properties and reaction outcomes, guiding experimental work more efficiently.
Methods such as Density Functional Theory (DFT) are employed to calculate the activation energies for proposed reaction mechanisms, providing insight into the feasibility of novel synthetic pathways. For more complex predictions, machine learning models can be trained on existing kinetic data to forecast the regioselectivity of certain reactions. Molecular dynamics simulations are also used to understand the behavior of molecules in complex environments, such as the thermodiffusion of CO₂ in brine, which can inform process design in related chemical systems. acs.org Furthermore, computational tools like the Joback method are used to estimate key physical properties of this compound, including its standard enthalpy of formation and critical pressure, which are crucial for process engineering and design. chemeo.com
Expansion into Emerging Material Science Applications
The unique structure of this compound makes it a valuable molecule for the development of advanced materials. Its primary emerging application is as a high-density, high-energy fuel, with potential use in jet and rocket propulsion systems due to its high volumetric heat value. acs.orgresearchgate.net
Beyond fuels, this compound is mentioned as a component or precursor in the synthesis of various polymers. evitachem.com It is listed as a potential ingredient in the creation of polyoxazolidinones, polyurethanes, and polyisocyanurates. epo.orggoogle.comgoogle.com For example, research has been conducted on highly thermostable polyoxazolidinones that could be used as transparent, high-temperature thermoplastic materials in applications such as skylights, roofing, and specialty signage. google.com A closely related compound, 2,2-Bis(4-hydroxycyclohexyl)propane (Hydrogenated Bisphenol A), is a key monomer in the production of specialty unsaturated polyester (B1180765) resins and epoxy resins known for their excellent water resistance, chemical stability, and thermal properties. chemicalbook.com
Synergistic Research Across Disciplines Leveraging this compound as a Platform Molecule
The most impactful research on this compound exists at the intersection of multiple scientific disciplines. The transformation of polycarbonate waste into jet fuel is a prime example of synergy between environmental science , catalytic chemistry , and materials engineering . acs.orgresearchgate.net This work simultaneously provides a solution for plastic waste management and develops a next-generation energy source.
The molecule also serves as a platform for biophysical studies, demonstrating a link between organic chemistry and biology . It has been used as a model compound to investigate the effects of hydrophobic molecules on the integrity and function of lipid membranes. This research can inform drug development and pharmacokinetics, creating a bridge to the field of medicine . Finally, the interplay between computational chemistry and synthetic chemistry is crucial, with modeling techniques being used to predict and refine the catalytic processes rsc.orgresearchgate.net that produce the compound, accelerating the pace of discovery and optimization.
Q & A
Q. What are the standard synthetic routes for 2,2-Dicyclohexylpropane, and what catalysts or conditions optimize its yield?
Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts alkylation or acid-catalyzed cyclopropane derivatization. Key steps include:
- Catalyst Selection : Lewis acids like AlCl₃ or BF₃·OEt₂ are commonly used to facilitate cyclohexyl group coupling .
- Solvent Optimization : Anhydrous dichloromethane or toluene under inert atmospheres minimizes side reactions .
- Yield Enhancement : Temperature control (0–25°C) and stoichiometric excess of cyclohexyl precursors improve product purity .
Characterization via GC-MS and ¹³C NMR is recommended to confirm structural integrity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify cyclohexyl substituents and confirm the propane backbone. Chemical shifts for quaternary carbons (δ 30–40 ppm) and cyclohexyl protons (δ 1.0–2.5 ppm) are diagnostic .
- Gas Chromatography-Mass Spectrometry (GC-MS) : High-resolution GC-MS with non-polar columns (e.g., DB-5) resolves isomers and detects impurities .
- Infrared Spectroscopy (IR) : Absorbances near 2900 cm⁻¹ (C-H stretching) and 1450 cm⁻¹ (C-C bending) validate alkyl group presence .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound across studies?
Methodological Answer: Discrepancies often arise from experimental design differences. To address this:
- Controlled Replication : Standardize heating rates (e.g., 10°C/min) and sample purity thresholds (>98%) using Differential Scanning Calorimetry (DSC) .
- Cross-Validation : Compare data across multiple techniques (e.g., Thermogravimetric Analysis (TGA) and DSC) to distinguish decomposition phases .
- Meta-Analysis : Aggregate datasets from PubChem, Reaxys, and NIST Chemistry WebBook, applying statistical models to identify outliers .
Q. What computational models predict the reactivity of this compound in novel reaction pathways?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate activation energies for proposed mechanisms (e.g., ring-opening reactions) using Gaussian or ORCA software .
- Database Mining : Leverage PISTACHIO and REAXYS to identify analogous compounds and infer reactivity patterns .
- Machine Learning : Train models on existing kinetic data to predict regioselectivity in substitution or addition reactions .
Q. How should researchers design experiments to study this compound’s role in polymer matrix stabilization?
Methodological Answer:
- Controlled Polymerization : Incorporate this compound as a cross-linker in radical polymerization (e.g., with styrene or acrylates) under varying initiator concentrations .
- Mechanical Testing : Use Dynamic Mechanical Analysis (DMA) to measure glass transition temperature (Tg) shifts and modulus changes .
- Degradation Studies : Expose polymer composites to UV radiation or oxidative environments, analyzing structural integrity via FTIR and SEM .
Data Analysis & Experimental Design
Q. What strategies mitigate biases in interpreting this compound’s catalytic activity in asymmetric synthesis?
Methodological Answer:
- Blinded Experiments : Assign reaction conditions randomly and use third-party analysts to interpret NMR/GC-MS results .
- Negative Controls : Run parallel reactions without the catalyst to isolate its contribution .
- Error Propagation Analysis : Quantify uncertainties in enantiomeric excess (ee) measurements using chiral HPLC with triplicate runs .
Q. How can researchers validate the environmental stability of this compound in ecotoxicology studies?
Methodological Answer:
- Hydrolysis Kinetics : Monitor degradation in buffered aqueous solutions (pH 4–10) at 25°C, using LC-MS to quantify breakdown products .
- Soil Microcosm Studies : Incubate this compound with soil samples, analyzing microbial consumption via CO₂ evolution assays .
- QSAR Modeling : Predict bioaccumulation potential using quantitative structure-activity relationship (QSAR) tools from EPA DSSTox .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
